molecular formula C25H29N3O4 B10989651 3-(3,4-dimethoxyphenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one

3-(3,4-dimethoxyphenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one

Cat. No.: B10989651
M. Wt: 435.5 g/mol
InChI Key: NJZIUCQARMVNAR-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one is a complex organic compound that features a combination of a dimethoxyphenyl group, an indole moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one typically involves multiple steps. One common approach is to start with the preparation of the 3,4-dimethoxyphenyl group, which can be achieved through the methylation of a suitable phenol derivative. The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the coupling of the indole and piperazine moieties under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, while the piperazine ring can enhance binding affinity and selectivity. The compound may exert its effects by modulating signaling pathways, inhibiting enzymes, or binding to receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethoxyphenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the indole and piperazine moieties enhances its potential for interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C25H29N3O4

Molecular Weight

435.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-[4-(1-methylindole-2-carbonyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C25H29N3O4/c1-26-20-7-5-4-6-19(20)17-21(26)25(30)28-14-12-27(13-15-28)24(29)11-9-18-8-10-22(31-2)23(16-18)32-3/h4-8,10,16-17H,9,11-15H2,1-3H3

InChI Key

NJZIUCQARMVNAR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C(=O)CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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